Cas no 1220905-51-0 (2,2-dimethyl-3-(2-methylphenyl)propanal)

2,2-dimethyl-3-(2-methylphenyl)propanal Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanal, α,α,2-trimethyl-
- 2,2-dimethyl-3-(2-methylphenyl)propanal
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- Inchi: 1S/C12H16O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3
- InChI Key: GBQOOQWVSSQQLU-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1C)C(C)(C)C=O
Experimental Properties
- Density: 0.950±0.06 g/cm3(Predicted)
- Boiling Point: 252.2±9.0 °C(Predicted)
2,2-dimethyl-3-(2-methylphenyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1218107-1.0g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 1.0g |
$743.0 | 2023-07-10 | ||
Enamine | EN300-1218107-5.0g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 5.0g |
$2152.0 | 2023-07-10 | ||
Life Chemicals | F2147-6224-0.5g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
TRC | D206246-1g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Enamine | EN300-1218107-0.05g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 0.05g |
$624.0 | 2023-07-10 | ||
Enamine | EN300-1218107-0.25g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 0.25g |
$683.0 | 2023-07-10 | ||
Enamine | EN300-1218107-250mg |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1218107-1000mg |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1218107-0.5g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 0.5g |
$713.0 | 2023-07-10 | ||
Enamine | EN300-1218107-10.0g |
2,2-dimethyl-3-(2-methylphenyl)propanal |
1220905-51-0 | 10.0g |
$3191.0 | 2023-07-10 |
2,2-dimethyl-3-(2-methylphenyl)propanal Related Literature
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 2,2-dimethyl-3-(2-methylphenyl)propanal
Introduction to 2,2-dimethyl-3-(2-methylphenyl)propanal (CAS No: 1220905-51-0) and Its Emerging Applications in Chemical Biology
2,2-dimethyl-3-(2-methylphenyl)propanal, identified by the CAS number 1220905-51-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique molecular architecture and potential biological activities. This aldehyde derivative, featuring a phenyl ring substituted with a methyl group and an isobutyl side chain, exhibits intriguing properties that make it a valuable candidate for further research and development.
The compound’s molecular formula, C11H14O, underscores its hydrophobic nature, which is often exploited in various biochemical interactions. The presence of both electron-donating and withdrawing groups in its structure allows for diverse electronic properties, making it a versatile scaffold for designing molecules with specific biological targets. Recent studies have highlighted the compound’s potential role in modulating enzyme activity and cellular signaling pathways, which could have implications in drug discovery and therapeutic intervention.
One of the most compelling aspects of 2,2-dimethyl-3-(2-methylphenyl)propanal is its ability to interact with biological macromolecules in a non-covalent manner. This property is particularly valuable in the development of small-molecule inhibitors or activators that can selectively bind to specific proteins or enzymes. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are known to be involved in various diseases, including cancer and inflammatory disorders.
The synthesis of 1220905-51-0 has been optimized through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into its structural analogs, which could further expand its utility in medicinal chemistry.
In recent years, there has been a surge in interest regarding the use of natural product-inspired scaffolds in drug development. 2,2-dimethyl-3-(2-methylphenyl)propanal shares structural similarities with several bioactive natural products, suggesting that it might possess inherent biological activities. Researchers are exploring its potential as a lead compound for further derivatization to enhance its pharmacological properties. For example, modifications at the aldehyde group or the phenyl ring could lead to compounds with improved solubility, bioavailability, or target specificity.
The compound’s physicochemical properties also make it an attractive candidate for formulation into various drug delivery systems. Its moderate lipophilicity allows for incorporation into lipid-based nanoparticles or micelles, which can improve the delivery efficiency of co-administered therapeutic agents. Additionally, its stability under different storage conditions makes it suitable for industrial-scale production without significant degradation concerns.
Emerging research indicates that 1220905-51-0 may have applications beyond traditional pharmaceuticals. In agrochemical research, for instance, derivatives of this compound have shown promise as growth regulators or pest deterrents due to their ability to interact with plant hormone receptors. This dual functionality highlights the broad utility of this molecular scaffold across multiple domains of chemical biology.
The analytical characterization of 2,2-dimethyl-3-(2-methylphenyl)propanal has been conducted using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed structural elucidation and confirmed the identity of impurities or degradation products. Such rigorous analytical validation ensures that researchers can rely on consistent quality when using this compound in their studies.
The toxicological profile of 1220905-51-0 is another critical aspect that has been addressed through comprehensive safety assessments. Preliminary in vitro studies suggest low toxicity at moderate concentrations, making it a relatively safe candidate for further biological testing. However, more extensive studies are needed to fully understand its long-term effects and potential side interactions.
The future direction of research on CAS No: 1220905-51-0 is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure and evaluating the resulting compounds’ biological activity, scientists can identify novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate these developments.
In conclusion,2,2-dimethyl-3-(2-methylphenyl)propanal represents a promising molecule with diverse applications in chemical biology and drug discovery. Its unique structural features combined with favorable physicochemical properties position it as a valuable asset for researchers exploring new therapeutic interventions. As our understanding of its biological activities grows,so too will its potential contributions to advancing medical science.
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